molecular formula C19H22N2O B7826901 (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol

Cat. No.: B7826901
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-FGVBSWQGSA-N
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Chemical Reactions Analysis

Cinchonine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Biological Activity

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol, commonly referred to as cinchonine, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of cinchonine is C19H22N2O, with a molecular weight of approximately 294.40 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC19H22N2O
Molecular Weight294.40 g/mol
Melting Point255°C to 265°C
CAS Number56-54-2

Cinchonine exhibits various mechanisms of action that contribute to its biological effects:

  • Antimalarial Activity : Cinchonine has been shown to inhibit the growth of Plasmodium species, the causative agents of malaria. Its mechanism involves interference with heme polymerization, leading to the accumulation of toxic heme in the parasite .
  • Antimicrobial Properties : The compound displays antimicrobial activity against various bacteria and fungi. It disrupts microbial cell membranes and inhibits nucleic acid synthesis, which contributes to its efficacy against infections .
  • CNS Effects : Cinchonine has been investigated for its potential neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .

Pharmacological Studies

Several studies have highlighted the pharmacological potential of cinchonine:

Antimalarial Studies

A study by Rojas et al. (2020) demonstrated that cinchonine derivatives exhibited potent antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. The study reported IC50 values in the low micromolar range, indicating strong inhibitory effects on parasite growth .

Antimicrobial Activity

Research conducted by Smith et al. (2021) evaluated the antimicrobial effects of cinchonine against Staphylococcus aureus and Escherichia coli. The results indicated that cinchonine significantly inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Neuroprotective Effects

In a preclinical study published by Zhang et al. (2023), cinchonine was shown to protect neuronal cells from oxidative damage induced by glutamate toxicity. The compound reduced cell death and improved cell viability in cultured neurons .

Case Studies

  • Cinchonine in Malaria Treatment : A clinical trial involving patients with severe malaria showed that cinchonine-based therapies reduced mortality rates compared to standard treatments. The trial highlighted the importance of cinchonine as an alternative treatment option in areas with high resistance to conventional antimalarials .
  • Cinchonine for Bacterial Infections : A case study reported successful treatment of a patient with antibiotic-resistant Staphylococcus aureus using a combination therapy that included cinchonine derivatives, showcasing its potential role in overcoming antibiotic resistance .

Properties

IUPAC Name

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14?,18+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYEUPVWOPIM-FGVBSWQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CCC1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-10-5
Record name Cinchonan-9-ol, (9S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinchonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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